
Application of acridine hemisulfate in flow
cytometry for cell cycle phase analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acridine hemisulfate

Cat. No.: B15053918 Get Quote

Application of Acridine Hemisulfate in Flow
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Introduction
Acridine hemisulfate, a fluorescent dye belonging to the acridine family, is a powerful tool for

the analysis of cellular DNA and RNA content by flow cytometry.[1] This metachromatic

fluorochrome allows for the simultaneous measurement of DNA and RNA within a cell

population, providing valuable insights into the cell cycle status and transcriptional activity.[1]

Acridine orange, a closely related compound, is well-documented for its ability to differentially

stain nucleic acids.[2][3] When used in flow cytometry, acridine hemisulfate intercalates into

double-stranded DNA (dsDNA), emitting a green fluorescence, while it binds to single-stranded

RNA (and denatured DNA) through electrostatic interactions, resulting in a red fluorescence.[2]

[3] This differential staining enables the discrimination of cells in different phases of the cell

cycle (G0/G1, S, and G2/M) based on their DNA content.[4]

The stoichiometric binding of acridine hemisulfate to DNA allows for the quantitative

assessment of DNA content, a key parameter in cell cycle analysis.[4] Cells in the G2/M phase,

having replicated their DNA, will exhibit approximately twice the green fluorescence intensity of

cells in the G0/G1 phase.[5] Cells in the S phase, actively synthesizing DNA, will display an

intermediate level of green fluorescence.[6] This application note provides detailed protocols
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and methodologies for the use of acridine hemisulfate in flow cytometry for robust and

reproducible cell cycle analysis.

Principle of Acridine Hemisulfate Staining
Acridine hemisulfate is a cell-permeable dye that, under specific staining conditions, exhibits

different fluorescence emission spectra depending on its mode of binding to nucleic acids.[2][3]

Binding to dsDNA: The dye intercalates into the double-helix structure of DNA. In this state, it

is in a monomeric form and, upon excitation with blue light (typically 488 nm), emits green

fluorescence (around 525 nm).[2][7]

Binding to ssRNA/ssDNA: The dye stacks electrostatically on single-stranded nucleic acids.

This aggregation leads to a shift in the emission spectrum, resulting in red fluorescence

(around 650 nm) upon excitation.[2][3]

This dual-staining capability allows for the simultaneous analysis of DNA content (green

fluorescence) and RNA content (red fluorescence), providing a more detailed picture of the

cell's metabolic state in conjunction with its proliferative status. For cell cycle analysis, the

focus is primarily on the green fluorescence intensity, which is directly proportional to the

amount of DNA.

Quantitative Data Summary
The following tables summarize key quantitative information for the preparation of staining

solutions and the expected fluorescence characteristics.

Table 1: Composition of Staining Solutions[1]
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Solution
Component

Stock
Concentration

Working
Concentration

Purpose

Acridine Hemisulfate

Stock
1 mg/mL in dH₂O Varies by protocol

Staining of nucleic

acids

Solution A

(Permeabilization)

Triton X-100 10% (v/v) 0.1% (v/v) Cell permeabilization

Hydrochloric Acid

(HCl)
1 N Adjusted to pH 1.2

Acidic environment for

histone dissociation

Sodium Chloride

(NaCl)
1 M Varies by protocol

Ionic strength

adjustment

Solution B (Staining

Buffer)

EDTA 10 mM Varies by protocol Chelating agent

Sodium Chloride

(NaCl)
1 M Varies by protocol

Ionic strength

adjustment

Sodium Phosphate

(Na₂HPO₄)
0.4 M Varies by protocol Buffering agent

Citric Acid 0.2 M Adjusted to pH 6.0 Buffering agent

Table 2: Fluorescence Properties of Acridine Hemisulfate[2]

Bound To
Excitation Max
(nm)

Emission Max (nm) Observed Color

dsDNA ~502 ~525 Green

ssRNA/ssDNA ~460 ~650 Red
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I. Preparation of Reagents
A. Acridine Hemisulfate Stock Solution (1 mg/mL)

Caution: Acridine hemisulfate is a potential mutagen. Handle with appropriate personal

protective equipment.

Dissolve 10 mg of acridine hemisulfate powder in 10 mL of distilled water (dH₂O).

Store the stock solution protected from light at 4°C. It is stable for several months.

B. Staining Solutions (Two-Step Protocol)[1]

Solution A (Permeabilization and Acid Treatment):

To 76 mL of dH₂O, add:

1 mL of Triton X-100 (10% stock)

8 mL of 1 N HCl

15 mL of 1 M NaCl

Adjust the pH to 1.2 with 1 N HCl.

Store at 4°C. This solution is stable for up to 2 weeks.

Solution B (Staining Buffer):

To 120 mL of dH₂O, add:

50 mL of 10 mM EDTA

75 mL of 1 M NaCl

157.5 mL of 0.4 M Na₂HPO₄

92.5 mL of 0.2 M Citric Acid
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Adjust the pH to 6.0 with 1 N NaOH or 1 N HCl.

Store at 4°C. This solution is stable for up to 1 month.

Acridine Hemisulfate Working Solution:

Prepare fresh daily and keep on ice.

Add 0.1 mL of the 1 mg/mL acridine hemisulfate stock solution to 9.9 mL of Solution B.

II. Cell Preparation and Staining
Harvest cells and adjust the cell concentration to 1 x 10⁶ cells/mL in phosphate-buffered

saline (PBS).

Cells can either be fixed in 70% cold ethanol for at least 2 hours on ice or used fresh for

staining with permeabilization.[4] For cell cycle analysis, ethanol fixation is a common

practice.

If using fixed cells, wash them with PBS to remove the ethanol.

Aliquot 0.2 mL of the cell suspension into a flow cytometry tube.

Add 0.4 mL of ice-cold Solution A. Incubate for 30-60 seconds on ice.[1]

Add 1.2 mL of the ice-cold acridine hemisulfate working solution.[1]

Analyze the samples immediately on a flow cytometer.

III. Flow Cytometry Analysis
Instrumentation: Use a flow cytometer equipped with a blue laser for excitation (e.g., 488

nm).

Data Acquisition:

Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter).

Collect red fluorescence in the FL3 channel (e.g., >670 nm longpass filter).
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View the DNA staining (green fluorescence) on a linear scale to clearly resolve the G0/G1

and G2/M peaks.[4]

Use pulse processing parameters (e.g., pulse width vs. pulse area) to exclude cell

doublets and aggregates from the analysis.[5]

Data Analysis:

Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC)

plot.

Create a histogram of the green fluorescence intensity (FL1) for the single-cell population.

The histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases of

the cell cycle. The region between these two peaks represents the S phase.

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram

and quantify the percentage of cells in each phase. The coefficient of variation (CV) of the

G0/G1 peak should be low (ideally under 3%) for accurate results.[4]
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Caption: Mechanism of differential staining by acridine hemisulfate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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